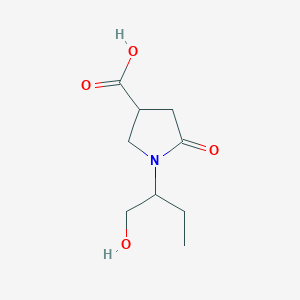

1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO4 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-(1-hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C9H15NO4/c1-2-7(5-11)10-4-6(9(13)14)3-8(10)12/h6-7,11H,2-5H2,1H3,(H,13,14) |

InChI Key |

CNZJKAKDIDWOLF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)N1CC(CC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Reactants : Itaconic acid (1.0 equiv) and 2-aminobutan-1-ol (1.1 equiv).

-

Solvent : Water or ethanol (reflux, 6–12 hours).

-

Catalyst : None required, though glacial acetic acid (1–5 mol%) improves yield.

-

Product Isolation : Alkaline dissolution (NaOH, pH 10–12) followed by acidification (HCl, pH 2–3) precipitates the crude product.

Key Data :

Optimized Synthetic Protocols

Melt Cyclization for Enhanced Efficiency

A solvent-free approach reduces reaction time and improves atom economy:

Catalytic Acid-Assisted Esterification

Ester intermediates facilitate downstream functionalization:

-

Procedure :

Table 1: Esterification Optimization

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 60 | 4 | 89 |

| HCl (gas) | 70 | 6 | 78 |

| p-TsOH | 50 | 8 | 65 |

Functionalization and Derivatization

Hydrazide Formation for Heterocyclic Analogues

Hydrazide intermediates enable access to antimicrobial and anticancer derivatives:

N-Alkylation Strategies

The hydroxybutyl side chain permits further alkylation via Ru-catalyzed methods:

-

Catalyst System : Ru(acac)₃ (2 mol%), Triphos ligand (3 mol%), HNTf₂ (2 mol%).

-

Application : Introduces aryl or alkyl groups at the pyrrolidinone nitrogen.

Industrial-Scale Production Considerations

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) achieves >98% purity.

-

Chromatography : Silica gel (ethyl acetate/methanol 9:1) for lab-scale purification.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxy group with a halide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives against multidrug-resistant pathogens. For instance, compounds derived from this structure have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, as well as fungal pathogens like Candida auris and Aspergillus fumigatus .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | 32 |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Klebsiella pneumoniae | 16 |

| This compound | Candida auris | 8 |

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies using the A549 human lung adenocarcinoma model demonstrated that some derivatives exhibit significant cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .

Table 2: Cytotoxicity Data in Cancer Cells

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung cancer) | 25 |

| Cisplatin | A549 (Lung cancer) | 15 |

Enzyme Interaction Studies

The compound is useful in studying enzyme interactions and metabolic pathways due to its ability to inhibit specific enzymes by binding to their active sites. This characteristic makes it a valuable tool in biochemical research aimed at understanding metabolic diseases and developing new therapeutic strategies .

Case Study 1: Novel Antimicrobial Agents

A study explored the synthesis of various derivatives of this compound for their antimicrobial activity against WHO-priority pathogens. The findings indicated that certain modifications to the compound significantly enhanced its antimicrobial potency, suggesting a promising direction for developing new antibiotics .

Case Study 2: Anticancer Activity Assessment

Another research project focused on evaluating the anticancer properties of this compound using both cancerous and non-cancerous cell lines. The results indicated that while some derivatives exhibited high cytotoxicity against cancer cells, they maintained lower toxicity levels in non-cancerous cells, highlighting their potential as selective anticancer agents .

Mechanism of Action

The mechanism by which 1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl) derivatives: Exhibited DPPH radical scavenging activity up to 1.5× ascorbic acid, attributed to electron-donating phenolic -OH and chloro groups .

- 1-(3-Amino-5-chloro-2-hydroxyphenyl) derivative (6): Demonstrated the highest reducing power (optical density = 1.675) due to synergistic effects of -NH₂ and -COOH groups .

- Inference for target compound : The aliphatic hydroxyl group may contribute to radical scavenging but likely less effectively than aromatic substituents due to reduced resonance stabilization.

Antimicrobial and Anticancer Activity

- 1-(2-Hydroxyphenyl) derivatives : Showed selective activity against vancomycin-intermediate Staphylococcus aureus (VISA) with MIC values of 4–8 µg/mL, linked to hydrophobic aryl interactions with bacterial membranes .

- 1-(3,5-Dichloro-2-hydroxyphenyl) derivatives : Inhibited 60–70% of MCF-7 breast cancer cell proliferation at 10 µM, likely via apoptosis induction .

- Inference for target compound : The hydroxybutyl group may lack the steric and electronic features required for strong antimicrobial or anticancer effects observed in aryl-substituted analogs.

Metabolic Stability and Toxicity

- Aliphatic derivatives : The hydroxybutyl chain could improve metabolic clearance via phase II conjugation (e.g., glucuronidation), reducing toxicity .

Biological Activity

1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid, a derivative of pyrrolidine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a five-membered lactam ring and contains both a carboxylic acid and a hydroxy group, which may contribute to its diverse biological effects. The increasing prevalence of antimicrobial resistance and the need for novel therapeutic agents have prompted research into the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 187.22 g/mol. The compound's structure is pivotal in determining its biological activity, particularly its interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H15NO4 |

| Molecular Weight | 187.22 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 4.5 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various Gram-positive bacteria and fungi. Its derivatives have been screened for their effectiveness against multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae.

Case Study: Antimicrobial Screening

In a study conducted by researchers, several derivatives of the compound were synthesized and tested for antimicrobial activity using the broth microdilution method. The results indicated that certain derivatives exhibited significant antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to >128 µg/mL against resistant strains .

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly in relation to non-small cell lung cancer (NSCLC). In vitro studies using A549 human lung adenocarcinoma cells demonstrated that some derivatives induced cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin.

Table 2: Anticancer Activity Results

| Compound Derivative | IC50 (µM) | Comparison Agent |

|---|---|---|

| This compound | 45 | Cisplatin (IC50 = 30) |

| 3,5-Dichloro derivative | 25 | Cisplatin (IC50 = 30) |

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may act as an inhibitor of key enzymes involved in bacterial resistance mechanisms, such as beta-lactamases, and may also interfere with cancer cell proliferation pathways.

Biochemical Pathways

This compound has been implicated in modulating fatty acid biosynthesis pathways, potentially impacting metabolic processes in both microbial and cancerous cells .

Q & A

Q. Answer :

- Medicinal chemistry : Core scaffold for anticonvulsant or antimicrobial candidates due to pyrrolidinone’s drug-like properties .

- Chemical biology : Carboxylic acid group enables conjugation to fluorescent probes for target identification .

Advanced: How are analytical methods optimized for quantifying trace impurities in synthesized batches?

Q. Answer :

- HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Retention times for common impurities (e.g., unreacted itaconic acid) are pre-calibrated .

- LC-MS : High-resolution MS identifies byproducts (e.g., over-esterified derivatives) via exact mass matching .

- Validation : Follow ICH guidelines for LOD/LOQ (e.g., ≤0.1% impurity detection) .

Advanced: What computational tools predict the pharmacokinetic properties of this compound?

Q. Answer :

- ADMET prediction : Software like SwissADME estimates logP (~0.5–1.2), suggesting moderate absorption. The hydroxy group may increase clearance via glucuronidation .

- Docking studies : AutoDock Vina models interactions with targets (e.g., GABA receptors for anticonvulsant activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.